molecular formula C14H12ClNO5S B2608796 4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate CAS No. 2361781-36-2

4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate

Cat. No.: B2608796
CAS No.: 2361781-36-2
M. Wt: 341.76
InChI Key: MQMAYMYHRYCDFN-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate is an organic chemical compound with the molecular formula C14H12ClNO5S and a molecular weight of 341.76 g/mol. This compound is used in various fields of research and industry due to its unique chemical properties.

Scientific Research Applications

4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate is used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and in the preparation of other complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in drug development and as a pharmacological tool.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the context in which “4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate” is being used. In general, benzene derivatives can undergo electrophilic aromatic substitution reactions .

Safety and Hazards

The safety and hazards associated with “4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate” would depend on various factors including its physical and chemical properties, how it’s handled, and how it’s disposed of. Without specific Safety Data Sheet (SDS) information, it’s difficult to provide a detailed safety and hazard analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate typically involves the nitration of 4-Chloro-3,5-dimethylphenyl sulfonate. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Substituted phenyl sulfonates.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dinitrobenzotrifluoride: Another nitro-substituted aromatic compound with similar reactivity.

    4-Chloro-3,5-dimethylphenyl sulfonate: The precursor in the synthesis of 4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and sulfonate groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S/c1-9-7-11(8-10(2)14(9)15)21-22(19,20)13-6-4-3-5-12(13)16(17)18/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMAYMYHRYCDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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